(4Z)-4-[({2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}AMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Overview
Description
The compound (4Z)-4-[({2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}AMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazolone core, substituted with a nitrophenyl group, a bromobenzoyl piperazine moiety, and an ethylamino side chain, making it a versatile candidate for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[({2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}AMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolone core, followed by the introduction of the nitrophenyl group through electrophilic aromatic substitution. The bromobenzoyl piperazine moiety is then attached via nucleophilic substitution, and the final step involves the formation of the ethylamino side chain through reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[({2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}AMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The bromobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used for nitro group reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the bromobenzoyl site.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4Z)-4-[({2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}AMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4Z)-4-[({2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}AMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. The bromobenzoyl piperazine moiety, for example, may interact with protein binding sites, while the nitrophenyl group could participate in electron transfer reactions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Benzoyl piperazine derivatives: Compounds with similar piperazine moieties.
Nitrophenyl pyrazolones: Compounds with similar pyrazolone and nitrophenyl groups.
Uniqueness
(4Z)-4-[({2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}AMINO)METHYLIDENE]-3-METHYL-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyliminomethyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN6O4/c1-17-22(24(33)30(27-17)20-6-8-21(9-7-20)31(34)35)16-26-10-11-28-12-14-29(15-13-28)23(32)18-2-4-19(25)5-3-18/h2-9,16,27H,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDQABIUDRKKGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCN3CCN(CC3)C(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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